

A Technical Guide to the Supramolecular Structure and Crystal Packing of Pyrazole Compounds

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Compound of Interest

Compound Name: 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

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Abstract: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with anticancer, anti-inflammatory, and antimicrobial properties.^{[1][2]} The pharmacological efficacy of these compounds is not solely dependent on their molecular structure but is profoundly influenced by their three-dimensional arrangement in the solid state. This guide provides an in-depth exploration of the supramolecular chemistry of pyrazole derivatives, focusing on the non-covalent interactions that govern their crystal packing. We will dissect the hierarchy of interactions, from dominant hydrogen bonds to subtler π -stacking and σ -hole interactions, and examine the resulting supramolecular motifs. Furthermore, this document details the definitive experimental and computational methodologies, including single-crystal X-ray diffraction and Hirshfeld surface analysis, used to elucidate and quantify these structures. For researchers in materials science and drug development, a commanding grasp of these principles is paramount for rational crystal engineering—the targeted design of crystalline materials with optimized properties such as solubility, stability, and bioavailability.

Introduction: The Pyrazole Scaffold in Supramolecular Chemistry

Pyrazole and its derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This arrangement imparts a unique electronic and structural

character, making the pyrazole ring an exceptional building block in supramolecular chemistry and crystal engineering.[3][4][5] The significance of studying the solid-state structure of these compounds cannot be overstated, particularly in the pharmaceutical industry. The specific packing of molecules in a crystal, known as polymorphism, can dramatically alter a drug's physicochemical properties, impacting its therapeutic performance.[6]

The pyrazole ring's ability to form diverse and predictable supramolecular structures stems from three key features:

- **Hydrogen Bonding Capability:** The ring contains both a pyrrole-like N-H group, which acts as a hydrogen bond donor, and a pyridine-like nitrogen atom, which is a hydrogen bond acceptor.[7][8]
- **Aromaticity:** The planar, aromatic nature of the ring facilitates stabilizing π - π stacking interactions.[9]
- **Tunability:** The carbon atoms at positions 3, 4, and 5 can be readily functionalized, allowing for the precise tuning of the molecule's steric and electronic properties to direct the desired crystal packing.[10][11]

This guide will systematically explore how these features are leveraged to build complex, ordered solid-state architectures.

Dominant Non-Covalent Interactions in Pyrazole Crystals

The assembly of pyrazole molecules into a crystal lattice is a hierarchical process directed by a combination of non-covalent interactions.[12][13] While hydrogen bonding is often the primary directional force, a complete understanding requires consideration of weaker but cumulatively significant interactions.

Hydrogen Bonding: The Primary Structure-Directing Interaction

The dual hydrogen-bond donor-acceptor character of the 1H-pyrazole moiety makes hydrogen bonding the most influential force in its crystal packing.[7] These interactions are strong,

directional, and lead to the formation of robust and predictable supramolecular synthons. The most prevalent hydrogen bonds observed in pyrazole crystal structures include:

- **N-H...N Bonds:** This is the classic interaction between two pyrazole molecules, leading to the formation of discrete oligomers or infinite chains.[\[14\]](#)[\[15\]](#)
- **N-H...O and O-H...N Bonds:** When substituents containing oxygen atoms (e.g., carboxyl, carbonyl, or hydroxyl groups) are present, strong hydrogen bonds form between the pyrazole N-H and the oxygen acceptor, or between a substituent O-H and the pyrazole's acceptor nitrogen.[\[2\]](#)[\[16\]](#)
- **C-H...O/N Bonds:** While weaker, these interactions are ubiquitous and play a crucial role in consolidating the packing of the primary hydrogen-bonded motifs.[\[17\]](#)[\[18\]](#)

The interplay of these bonds gives rise to a variety of recurring structural motifs, which are discussed in Section 3.0.

π - π Stacking Interactions

The aromatic pyrazole ring frequently engages in π - π stacking interactions, which are critical for stabilizing the crystal lattice, particularly in derivatives featuring other aromatic substituents.[\[19\]](#)[\[20\]](#) These interactions arise from a combination of van der Waals forces and electrostatic effects between the electron-rich π -systems.[\[9\]](#) Two primary geometries are observed:

- **Sandwich:** Face-to-face stacking of the aromatic rings.
- **Displaced or Offset:** Face-to-face stacking where the rings are laterally shifted relative to one another. This is often the most energetically favorable arrangement.[\[2\]](#)

The strength and geometry of these interactions are quantified by parameters such as the inter-centroid distance between rings and the vertical and horizontal displacements (slip angles).[\[2\]](#)[\[21\]](#)

Other Significant Interactions (Halogen, Chalcogen, C-H... π)

In the field of crystal engineering, the role of less conventional non-covalent interactions is increasingly appreciated.

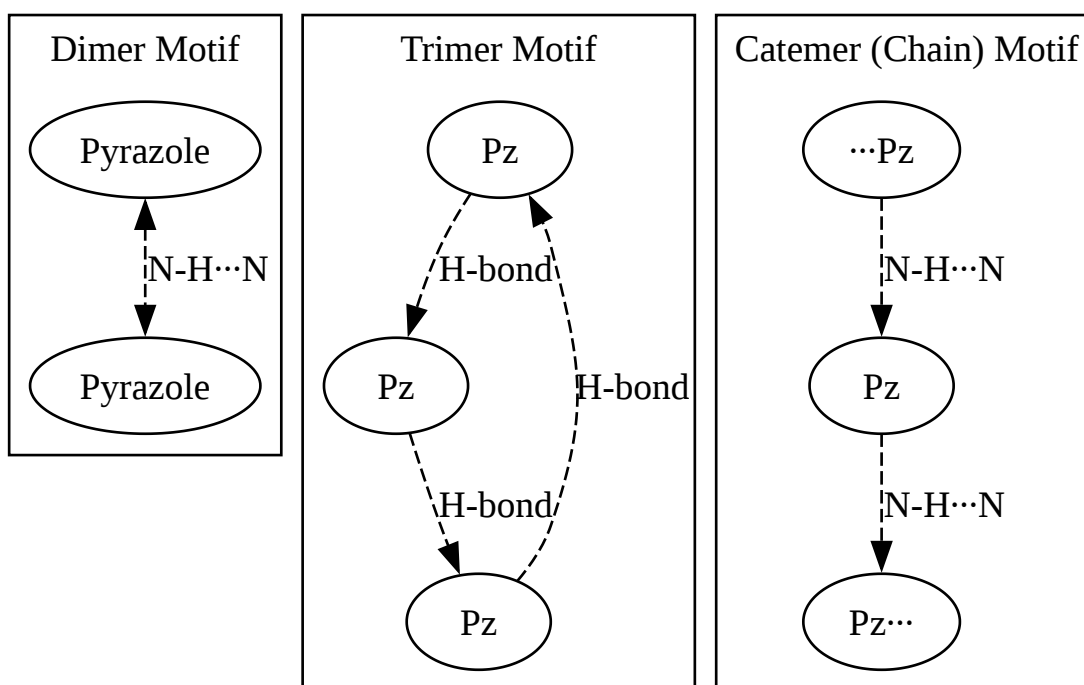
- σ -Hole Interactions: When pyrazoles are substituted with halogens (F, Cl, Br, I) or chalcogens (S, Se), these atoms can act as electrophilic regions (σ -holes) and interact favorably with nucleophiles like nitrogen or oxygen atoms. These "halogen bonds" and "chalcogen bonds" are highly directional and serve as powerful tools for programming crystal structures.[\[19\]](#)[\[22\]](#)
- C-H $\cdots\pi$ Interactions: These occur when a C-H bond points towards the face of an aromatic π -system, contributing to the overall stability of the three-dimensional network.[\[2\]](#)[\[23\]](#)

Common Supramolecular Motifs and Crystal Packing

The directional nature of hydrogen bonding in pyrazoles leads to the formation of several common and predictable supramolecular motifs. The choice of motif is heavily influenced by the steric and electronic properties of the substituents on the pyrazole ring.[\[10\]](#)[\[24\]](#)

Common motifs include:

- Dimers: Two molecules associate via a pair of hydrogen bonds.
- Trimers and Tetramers: Cyclic arrangements of three or four pyrazole units are also frequently observed, particularly with 4-chloro- and 4-bromo-1H-pyrazoles which form trimers.[\[24\]](#)
- Catemers: Infinite one-dimensional chains formed by a repeating N-H \cdots N hydrogen bond pattern. This motif is found in the crystal structures of unsubstituted pyrazole and its 4-fluoro and 4-iodo analogs.[\[14\]](#)[\[24\]](#)



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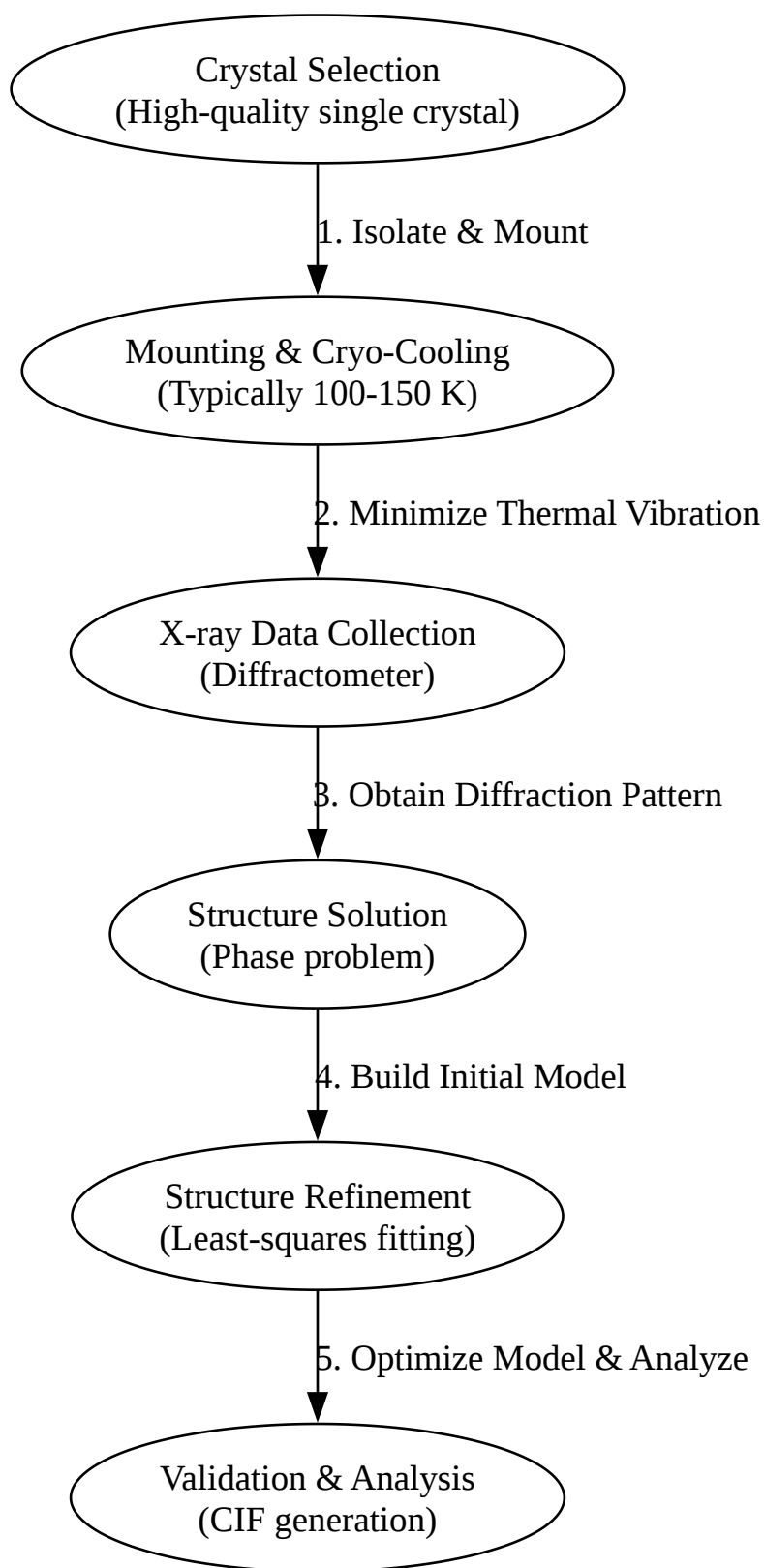
These primary motifs then self-assemble through weaker forces like π -stacking and $\text{C-H}\cdots\pi$ interactions to form the final 3D crystal lattice.[23][25]

Methodologies for Structural Elucidation and Analysis

A multi-technique approach combining experimental diffraction with computational analysis is essential for a comprehensive understanding of pyrazole supramolecular structures.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for unambiguously determining the three-dimensional structure of crystalline materials.[1][26] It provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, angles, and intermolecular interactions.



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Experimental Protocol: Single-Crystal X-ray Diffraction

- **Crystal Selection and Mounting:** A suitable single crystal, free of defects, is selected under a polarizing microscope. It is mounted on a goniometer head using cryo-oil.[1]
- **Cryo-Cooling:** The mounted crystal is immediately placed in a stream of cold nitrogen gas, typically at a temperature between 100 K and 150 K. This is a critical step to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.[1][7]
- **Data Collection:** The crystal is exposed to a monochromatic X-ray beam (e.g., Mo K α or Cu K α radiation) in a diffractometer. A series of diffraction images are collected as the crystal is rotated through a range of angles.[1]
- **Structure Solution and Refinement:** The collected diffraction data are processed to determine the unit cell dimensions and space group. The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined using least-squares algorithms to achieve the best fit between the observed and calculated diffraction data.[26]
- **Validation and Analysis:** The final structural model is validated for geometric and crystallographic consistency. The resulting data, including atomic coordinates, are deposited in a crystallographic database and typically reported in a Crystallographic Information File (CIF).

Table 1: Comparative Crystallographic Data for Example Pyrazole Derivatives

Parameter	Compound 4[26]	Compound 5a[26]	C13H18N2O2S[20]
Crystal System	Triclinic	Monoclinic	Monoclinic
Space Group	P-1	P2 ₁ /n	P2 ₁ /c
a (Å)	9.348(2)	21.54552(17)	8.6192(9)
b (Å)	9.793(2)	7.38135(7)	9.4478(6)
c (Å)	16.366(4)	22.77667(19)	16.8410(19)
β (°)	87.318(6)	101.0921(8)	98.692(9)
Z	4	8	4

Z = number of molecules in the unit cell.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal.^{[2][17]} The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined at the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules.

- **d_{norm} Surface:** This surface mapping highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts of normal length in white, and longer contacts in blue, providing an immediate visual representation of key interactions like hydrogen bonds.^[22]
- **2D Fingerprint Plots:** These plots summarize all intermolecular contacts, providing a quantitative percentage contribution for each interaction type (e.g., H...H, O...H, C...H, etc.) to the total Hirshfeld surface area.^[17]

Experimental Protocol: Hirshfeld Surface Analysis

- **Input Data:** A refined crystallographic information file (CIF) from SC-XRD is required as input.
- **Surface Generation:** Using software like CrystalExplorer, the Hirshfeld surface for the molecule of interest is calculated based on the crystal structure data.
- **Mapping and Plotting:** The surface is mapped with properties like d_{norm}, shape index, or curvedness. Concurrently, 2D fingerprint plots are generated.
- **Quantitative Analysis:** The fingerprint plots are deconstructed to calculate the percentage contribution of each specific atom-pair contact, allowing for a quantitative comparison of the packing forces between different crystal structures.^{[17][20]}

Table 2: Example Hirshfeld Contact Percentages for Pyrazole Derivatives

Contact Type	5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid[17]	3,5,5-trimethyl-1-tosyl-4,5-dihydro-1H-pyrazole[20]
H...H	41.5%	60.5%
O...H / H...O	22.4%	20.4%
C...H / H...C	13.1%	10.7%
N...H / H...N	8.7%	6.5%

Computational Chemistry (DFT)

Density Functional Theory (DFT) calculations complement experimental data by providing insight into the energetics of the observed interactions.[19] DFT can be used to:

- Calculate the interaction energies between molecular pairs to quantify the strength of hydrogen bonds and π -stacking.[27]
- Optimize molecular geometries in the gas phase for comparison with solid-state structures.[28]
- Predict the relative stability of different potential polymorphs or supramolecular motifs.[10]

Crystal Engineering: The Role of Substituents

The principles of supramolecular chemistry allow for the rational design of crystal structures, a practice known as crystal engineering. By strategically choosing substituents, researchers can control the intermolecular interactions and guide the assembly towards a desired packing motif.[19]

A compelling example is the series of 4-halogenated-1H-pyrazoles.[24]

- 4-Chloro- and 4-Bromo-1H-pyrazole: These compounds are isostructural and form cyclic trimers held together by N-H...N hydrogen bonds.
- 4-Fluoro- and 4-Iodo-1H-pyrazole: In contrast, these analogs form infinite catemeric chains.

This structural divergence highlights the subtle yet powerful influence of the substituent. The different electronegativity and size of the halogen atoms modulate the electronic properties of the pyrazole ring and introduce competing interactions (like halogen bonding), ultimately tipping the energetic balance in favor of a different supramolecular motif.[24] Understanding these substituent effects is crucial for scientists aiming to overcome challenges like poor aqueous solubility, which can sometimes be attributed to excessively strong crystal packing forces.[6]

Conclusion and Future Outlook

The crystal packing of pyrazole compounds is governed by a sophisticated interplay of non-covalent interactions, with hydrogen bonding acting as the primary directional force and π -stacking, σ -hole, and other weak interactions providing additional stabilization. The resulting supramolecular architectures, ranging from simple dimers to complex 3D networks, are highly dependent on the nature of substituents on the pyrazole ring.

The robust analytical toolkit, led by single-crystal X-ray diffraction and augmented by Hirshfeld surface analysis and DFT calculations, provides researchers with unprecedented insight into these solid-state structures. This knowledge is not merely academic; it is a critical component in the rational design of new pharmaceuticals and advanced materials.

Looking ahead, the integration of advanced computational modeling, including machine learning and artificial intelligence, with high-throughput experimental screening promises to accelerate the discovery and design of pyrazole-based crystalline materials with precisely tailored properties, paving the way for next-generation therapeutics and functional materials.[3]
[4]

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